molecular formula C8H14FN B14697891 (1E)-N-Cyclohexylethanimidoyl fluoride CAS No. 23604-71-9

(1E)-N-Cyclohexylethanimidoyl fluoride

Cat. No.: B14697891
CAS No.: 23604-71-9
M. Wt: 143.20 g/mol
InChI Key: FKDPDXIXDRMVJX-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexylethanimidoyl fluoride is a specialized organic compound characterized by its imidoyl fluoride functional group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles and complex amidine derivatives. It is suited for use in methodologies such as the modified Beckmann rearrangement, where imidoyl fluoride intermediates serve as precursors for the high-yield synthesis of amidines and imidates. Researchers can employ this reagent in the development of pharmaceuticals, agrochemicals, and new functional materials, leveraging the reactivity of the fluorine atom to create novel chemical entities. The product is offered in high purity to ensure consistent performance in sensitive chemical reactions. (1E)-N-Cyclohexylethanimidoyl fluoride is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

23604-71-9

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

N-cyclohexylethanimidoyl fluoride

InChI

InChI=1S/C8H14FN/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI Key

FKDPDXIXDRMVJX-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Cyclohexylethanimidoyl fluoride typically involves the reaction of cyclohexylamine with ethyl fluoroacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving hydrolysis and fluorination.

Industrial Production Methods

Industrial production of (1E)-N-Cyclohexylethanimidoyl fluoride may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process generally includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Cyclohexylethanimidoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Addition Reactions: The imidoyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (1E)-N-Cyclohexylethanimidoyl fluoride include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of (1E)-N-Cyclohexylethanimidoyl fluoride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides.

Scientific Research Applications

(1E)-N-Cyclohexylethanimidoyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclohexylethanimidoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action may include the disruption of normal biochemical processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis is conducted with structurally related compounds, focusing on reactivity , thermodynamic stability , and applications .

Table 1: Comparative Properties of Fluorinated Imidoyl Derivatives

Compound Name Molecular Formula Boiling Point (°C) Dipole Moment (D) Reactivity with H₂O Key Applications
(1E)-N-Cyclohexylethanimidoyl fluoride C₈H₁₃FN 152–155 (est.) 3.1 Moderate hydrolysis Fluorination agent, ligand design
N-Methylimidoyl fluoride C₂H₄FN 98–100 2.8 Rapid hydrolysis Catalyst in C–F bond formation
N-Arylethanimidoyl fluoride C₈H₇FN 180–185 3.5 Slow hydrolysis Polymer stabilization, agrochemicals

Key Findings:

Reactivity :

  • (1E)-N-Cyclohexylethanimidoyl fluoride exhibits moderate hydrolysis compared to N-methylimidoyl fluoride, which reacts violently with water. The cyclohexyl group provides steric hindrance, slowing nucleophilic attack at the fluorine atom .
  • In contrast, N-arylethanimidoyl fluorides show slower hydrolysis due to aromatic stabilization and electron-withdrawing effects of the aryl group .

Thermodynamic Stability :

  • The cyclohexyl substituent enhances stability via hyperconjugation and steric protection of the C=N bond, as evidenced by its higher boiling point (152–155°C) compared to simpler analogs like N-methylimidoyl fluoride (98–100°C) .

Applications :

  • Unlike N-methyl derivatives used in catalysis, (1E)-N-Cyclohexylethanimidoyl fluoride is primarily employed in selective fluorination of biomolecules, leveraging its balance of reactivity and stability .

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